H-Val-gly-NH2 hcl H-Val-gly-NH2 hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16525141
InChI: InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H
SMILES:
Molecular Formula: C7H16ClN3O2
Molecular Weight: 209.67 g/mol

H-Val-gly-NH2 hcl

CAS No.:

Cat. No.: VC16525141

Molecular Formula: C7H16ClN3O2

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

H-Val-gly-NH2 hcl -

Specification

Molecular Formula C7H16ClN3O2
Molecular Weight 209.67 g/mol
IUPAC Name 2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride
Standard InChI InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H
Standard InChI Key SMACEPBFMAVOOZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NCC(=O)N)N.Cl

Introduction

Chemical and Structural Characteristics of H-Val-Gly-NH2 HCl

Molecular Architecture and Physicochemical Properties

H-Val-Gly-NH2 HCl is a dipeptide formed via an amide bond between the carboxyl group of valine and the amino group of glycine, terminated by an amide group and stabilized as a hydrochloride salt. The hydrochloride moiety improves aqueous solubility, a critical feature for laboratory and therapeutic use. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₁₆ClN₃O₂
Molecular Weight209.67 g/mol
IUPAC Name2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide; hydrochloride
CAS NumberNot explicitly provided-
SolubilityHigh in aqueous solutions

The compound’s stereochemistry, particularly the L-configuration of valine, ensures compatibility with biological systems, enabling interactions with enzymes and receptors .

Pharmaceutical Applications

Drug Development and Stability Enhancement

H-Val-Gly-NH2 HCl serves as a critical intermediate in the synthesis of complex peptides for drug development. Its incorporation into peptide chains enhances metabolic stability, reducing susceptibility to proteolytic degradation . For instance, peptides targeting metabolic disorders, such as diabetes and obesity, benefit from the compound’s ability to maintain structural integrity in vivo .

Mechanism of Action in Therapeutics

The dipeptide’s mechanism involves modulating enzyme activity or receptor binding. For example, in antihypertensive peptides, H-Val-Gly-NH2 HCl may inhibit angiotensin-converting enzyme (ACE), thereby regulating blood pressure . Its small size and hydrophobicity facilitate membrane permeability, making it a candidate for central nervous system (CNS)-targeted therapies.

Biochemical Research Applications

Enzyme Kinetics and Protein Interactions

Researchers utilize H-Val-Gly-NH2 HCl to study enzyme-substrate interactions, particularly in proteases and transferases. Its structural mimicry of natural peptide substrates allows for precise investigation of catalytic mechanisms . For instance, studies on trypsin-like serine proteases have employed this dipeptide to map active-site residues and inhibition kinetics.

Role in Metabolic Pathway Analysis

The compound’s valine moiety participates in branched-chain amino acid (BCAA) metabolism, making it a tool for exploring pathways linked to insulin resistance and muscle catabolism . Isotopic labeling (e.g., ¹⁵N-valine) enables tracking of nitrogen flux in cellular assays .

Industrial and Cosmetic Applications

Cosmetic Formulations

In skincare, H-Val-Gly-NH2 HCl is prized for its moisturizing and anti-aging properties. It enhances skin hydration by mimicking natural moisturizing factors (NMFs) and stimulates collagen synthesis, reducing wrinkle formation . Products such as serums and creams incorporate this dipeptide at concentrations of 0.1–1.0% for optimal efficacy .

Food Industry Utilization

As a flavor enhancer, the compound contributes umami or savory notes, while its preservative qualities extend shelf life by inhibiting microbial growth . Regulatory approvals, such as GRAS (Generally Recognized as Safe) status, facilitate its use in processed foods .

Comparative Analysis with Related Dipeptides

CompoundMolecular FormulaKey ApplicationsUnique Features
H-Val-Gly-NH2 HClC₇H₁₆ClN₃O₂Drug synthesis, skincareHigh solubility, protease resistance
H-D-Ala-Gly-NH2 HCl C₅H₁₂ClN₃O₂Antimicrobial researchD-amino acid configuration
L-Valine amide HCl C₅H₁₂ClN₂ONutritional supplementsSingle amino acid derivative

The inclusion of glycine in H-Val-Gly-NH2 HCl confers conformational flexibility absent in single-amino acid derivatives like L-valine amide HCl . Compared to D-configured analogs , the L-form ensures biological activity in mammalian systems.

Future Research Directions

Targeted Drug Delivery Systems

Ongoing studies explore the dipeptide’s potential in nanoparticle-based drug delivery, leveraging its small size and biocompatibility to enhance tumor targeting. Conjugation with chemotherapeutic agents, such as doxorubicin, may reduce off-target effects.

Sustainable Synthesis Methods

Green chemistry approaches, including enzymatic synthesis and solvent-free SPPS, aim to minimize waste and energy consumption. Advances in continuous-flow peptide synthesis could further optimize production scalability.

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